Cas no 20410-95-1 (α-Naloxol)
α-Naloxol structure
Product Name:α-Naloxol
CAS-nummer:20410-95-1
MF:C19H23NO4
MW:329.39000
MDL:MFCD12031398
CID:256228
PubChem ID:5492271
Update Time:2024-10-31
α-Naloxol Chemische en fysische eigenschappen
Naam en identificatie
-
- Morphinan-3,6,14-triol,4,5-epoxy-17-(2-propen-1-yl)-, (5a,6a)-
- 6α-Naloxol
- 6-A NALOXOL
- 6-alpha-Naloxol
- Alpha-Naloxol
- 6a-Naloxol
- CHEBI:190533
- 1ST159598
- 6 Alpha-naloxol
- AKOS030526708
- 6-Alpha-Naloxol (1.0mg/ml in Acetonitrile)
- HY-12799
- 6alpha-Hydroxynaloxone
- .ALPHA.-NALOXOL [MI]
- DTXSID20942579
- FLW43Q2H9L
- (6alpha)-6-naloxol
- (5alpha,6alpha)-4,5-Epoxy-17-(2-propenyl)morphinan-3,6,14-triol
- .ALPHA.-NALOXOL
- Morphinan-3,6,14-triol, 4,5-epoxy-17-(2-propen-1-yl)-, (5.alpha.,6.alpha.)-
- SCHEMBL11921836
- NCGC00485892-01
- 20410-95-1
- 6alpha-Naloxol
- MORPHINAN-3,6.ALPHA.,14-TRIOL, 17-ALLYL-4,5.ALPHA.-EPOXY-
- Q6961013
- 6 alpha-hydroxynaloxone
- EN-2265
- 6-NALOXOL, (6.ALPHA.)-
- UNII-FLW43Q2H9L
- (4R,4aS,7S,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzouro[3,2-e]isoquinoline-4a,7,9-triol
- 6-Alpha Naloxol
- DA-70283
- (4R,4aS,7S,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol
- NS00097779
- 6-HYDROXYNALOXONE, (-)-
- α-Naloxol
-
- MDL: MFCD12031398
- Inchi: InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13-,14+,17-,18-,19+/m0/s1
- InChI-sleutel: HMWHERQFMBEHNG-AQQQZIQISA-N
- LACHT: O[C@@]12[C@]3([C@@H](O4)[C@@H](O)CC2)C5=C4C(O)=CC=C5C[C@H]1N(CC=C)CC3
Berekende eigenschappen
- Exacte massa: 329.16300
- Monoisotopische massa: 329.162708
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 2
- Complexiteit: 556
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: _0.5
- Topologisch pooloppervlak: 73.2
Experimentele eigenschappen
- Dichtheid: 1.43
- Kookpunt: 532.5°Cat760mmHg
- Vlampunt: 275.8°C
- Brekindex: 1.701
- PSA: 73.16000
- LogboekP: 1.03110
α-Naloxol Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N912041-1mg |
6α-Naloxol (CRM) |
20410-95-1 | 98% | 1mg |
¥1,381.50 | 2022-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N-103-1ML |
6α-Naloxol solution |
20410-95-1 | 1ml |
¥1927.54 | 2023-05-01 | ||
| Crysdot LLC | CD31002735-5mg |
6-Alpha Naloxol |
20410-95-1 | 98+% | 5mg |
$312 | 2024-07-18 | |
| Crysdot LLC | CD31002735-10mg |
6-Alpha Naloxol |
20410-95-1 | 98+% | 10mg |
$554 | 2024-07-18 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-477807-1mg |
6α-Naloxol, |
20410-95-1 | 1mg |
¥2708.00 | 2023-09-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N-103-1ML |
20410-95-1 | 1ML |
¥2985.05 | 2023-01-17 | |||
| Cooke Chemical | M7944047-1mg |
6α-Naloxol(CRM) |
20410-95-1 | 98% | 1mg |
RMB 1228.00 | 2025-02-21 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-477807-1 mg |
6α-Naloxol, |
20410-95-1 | 1mg |
¥2,708.00 | 2023-07-11 |
α-Naloxol Gerelateerde literatuur
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
20410-95-1 (α-Naloxol) Gerelateerde producten
- 20594-83-6(Morphinan-3,6,14-triol,17-(cyclobutylmethyl)- 4,5-epoxy-,(5R,6R)-)
- 49625-89-0(Morphinan-3,6,14-triol,17-(cyclopropylmethyl)-4,5-epoxy-, (5a,6b)-)
- 457071-73-7(N-(3-butenyl)norbuprenorphine)
- 518-69-4(Corydaline)
- 53154-12-4(Morphinan-3,6,14-triol,4,5-epoxy-17-(2-propen-1-yl)-, (5a,6b)-)
- 14357-78-9(6,14-Ethenomorphinan-7-methanol,17-(cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-a,a-dimethyl-, (5a,7a)-)
- 78715-23-8(6,14-Ethenomorphinan-7-methanol,a-(1,1-dimethylethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-a-methyl-, (aS,5a,7a)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Aanbevolen leveranciers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
Beyond Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie
Essenoi Fine Chemical Co., Limited
Goudlid
CN Leverancier
Reagentie
钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk